Tanshinoic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

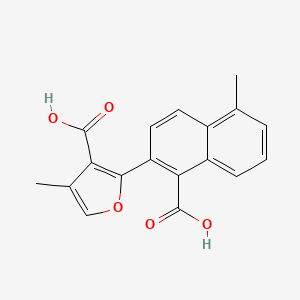

Molecular Formula |

C18H14O5 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

2-(1-carboxy-5-methylnaphthalen-2-yl)-4-methylfuran-3-carboxylic acid |

InChI |

InChI=1S/C18H14O5/c1-9-4-3-5-12-11(9)6-7-13(15(12)18(21)22)16-14(17(19)20)10(2)8-23-16/h3-8H,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

XYIAEAPWALFPFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=CC=C1)C(=O)O)C3=C(C(=CO3)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tanshinone IIA: A Deep Dive into its Anticancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in oncology research for its potent anticancer activities across a spectrum of human cancers.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, its pleiotropic effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis, have made it a promising candidate for novel therapeutic strategies.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of Tanshinone IIA, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Tanshinone IIA exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes essential for tumor growth and progression.

Induction of Apoptosis

A primary mechanism of Tan-IIA's anticancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

A critical aspect of Tan-IIA-induced apoptosis is the alteration of the Bax/Bcl-2 ratio. Tan-IIA treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][7] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[6][8] Studies have demonstrated a dose-dependent increase in caspase-3 activity in various cancer cell lines upon treatment with Tan-IIA.[8][9]

Cell Cycle Arrest

Tanshinone IIA can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G2/M and S phases.[1][10] This arrest prevents cancer cells from completing the cell division cycle, thereby inhibiting tumor growth. For instance, in human renal cell carcinoma 786-O cells, Tan-IIA treatment led to a dose-dependent increase in the percentage of cells in the S phase.[1] Similarly, in gastric cancer cells, Tan-IIA has been observed to cause an accumulation of cells in the G2/M phase.[11] This effect is often associated with the upregulation of cell cycle inhibitors like p21 and p53.[1]

Inhibition of Angiogenesis

Tumor growth and metastasis are heavily reliant on angiogenesis, the formation of new blood vessels. Tanshinone IIA has demonstrated potent anti-angiogenic properties.[12][13] It can inhibit the migration and tube formation of human endothelial progenitor cells, crucial players in angiogenesis.[12] One of the key mechanisms is the downregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[14] In vivo studies have confirmed that Tan-IIA can decrease serum VEGF levels and microvessel density in tumor models.[14]

Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality. Tanshinone IIA has been shown to inhibit the invasion and metastasis of cancer cells.[14] It achieves this by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in tumor cell invasion.[14] Concurrently, Tan-IIA can upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs).[14]

Key Signaling Pathways Modulated by Tanshinone IIA

The diverse anticancer effects of Tanshinone IIA are orchestrated through its modulation of multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many cancers. Tanshinone IIA has been shown to inhibit this pathway by reducing the expression of the PI3K p85 subunit and decreasing the phosphorylation of Akt and mTOR.[15] By suppressing this pro-survival pathway, Tan-IIA sensitizes cancer cells to apoptosis.

Tanshinone IIA inhibits the PI3K/Akt/mTOR signaling pathway.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation and survival. Tanshinone IIA has been demonstrated to inhibit the phosphorylation of STAT3, thereby blocking its activation.[16] This inhibition leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-xL and the cell cycle regulator cyclin D1, contributing to the pro-apoptotic and anti-proliferative effects of Tan-IIA.[16]

Tanshinone IIA inhibits the STAT3 signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Tanshinone IIA has been shown to suppress the NF-κB signaling pathway.[2][17] It can inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[2]

Tanshinone IIA inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tanshinone IIA on various cancer cell lines.

Table 1: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| 786-O | Renal Cell Carcinoma | ~2 | 24 | [1] |

| MCF-7 | Breast Cancer | 8.1 | Not Specified | [18] |

| MDA-MB-231 | Breast Cancer | >100 | Not Specified | [18] |

| A549 | Lung Cancer | >100 | Not Specified | [18] |

| U-937 | Leukemia | <2 | 24-48 | [19] |

| HL-60 | Leukemia | <1.0 (µM) | 24 | [3] |

| THP-1 | Leukemia | <4.0 (µM) | 48 | [3] |

Table 2: Effect of Tanshinone IIA on Apoptosis and Cell Cycle Distribution

| Cell Line | Cancer Type | Tan-IIA Conc. (µg/mL) | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |

| 786-O | Renal Cell Carcinoma | 0 | 11.5 | - | [1] |

| 2 | 36.4 | S Phase | [1] | ||

| 4 | 40.3 | S Phase | [1] | ||

| 8 | 42.7 | S Phase | [1] | ||

| HL-60 | Leukemia | 2.0 (µM) | 53 | G0/G1 | [3] |

| CHRF-288 | Megakaryocytic Leukemia | 1 | 11.8 | - | [9] |

| 3 | 13.2 | - | [9] | ||

| 10 | 16.3 | - | [9] | ||

| 30 | 22.4 | - | [9] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the anticancer mechanisms of Tanshinone IIA.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Tanshinone IIA on cancer cells and to calculate the IC50 value.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 1x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Tanshinone IIA (e.g., 1, 2, 4, 8 µg/mL) for a specified time (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

-

Add 100 µL of MTT solution (5 g/L) to each well and incubate for 4 hours.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[20]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after Tanshinone IIA treatment.

Protocol:

-

Seed cells in 6-well plates and treat with different concentrations of Tanshinone IIA for the desired duration.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[20][21]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of Tanshinone IIA on the cell cycle distribution of cancer cells.

Protocol:

-

Treat cells with Tanshinone IIA as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Wash the cells to remove the ethanol and resuspend in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[20][22]

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in key signaling pathways (e.g., PI3K/Akt, STAT3, NF-κB, apoptosis-related proteins) after Tanshinone IIA treatment.

Protocol:

-

Lyse the treated and control cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[23]

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of Tanshinone IIA on the tube-forming ability of endothelial cells.

Protocol:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed human umbilical vein endothelial cells (HUVECs) or endothelial progenitor cells (EPCs) onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of Tanshinone IIA.

-

Incubate for a period of time (e.g., 6-18 hours) to allow for tube formation.

-

Observe and photograph the tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.[24]

Conclusion

Tanshinone IIA is a promising natural compound with potent and multifaceted anticancer properties. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis through the modulation of critical signaling pathways like PI3K/Akt/mTOR, STAT3, and NF-κB highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anticancer capabilities of Tanshinone IIA. Future research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and advancing its clinical translation for the treatment of various malignancies.

References

- 1. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA regulates human AML cell proliferation, cell cycle, and apoptosis through miR-497-5p/AKT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA inhibits human breast cancer cells through increased Bax to Bcl-xL ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tanshinone IIA, an ingredient of Salvia miltiorrhiza BUNGE, induces apoptosis in human leukemia cell lines through the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-angiogenic effect of Tanshinone IIA involves inhibition of matrix invasion and modification of MMP-2/TIMP-2 secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 19. Analysis of tanshinone IIA induced cellular apoptosis in leukemia cells by genome-wide expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. amsbio.com [amsbio.com]

Bioactive Components of Salvia miltiorrhiza: A Technical Guide for Researchers

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Its therapeutic efficacy is attributed to a rich and diverse array of bioactive compounds.[2] These constituents are broadly categorized into two major groups: water-soluble (hydrophilic) phenolic acids and lipid-soluble (lipophilic) diterpenoid quinones.[1][3] This technical guide provides an in-depth overview of these bioactive components, their quantitative distribution, experimental protocols for their analysis, and the key signaling pathways through which they exert their pharmacological effects.

The primary hydrophilic compounds are the salvianolic acids, with salvianolic acid B (Sal B) being the most abundant.[4][5] Other significant phenolic acids include salvianolic acid A (Sal A), rosmarinic acid, and lithospermic acid.[3] These compounds are recognized for their potent antioxidant, anti-inflammatory, and cardioprotective activities.[5] The lipophilic fraction is dominated by tanshinones, which include compounds such as tanshinone IIA (Tan IIA), tanshinone I (Tan I), and cryptotanshinone (CT).[3] Tanshinones have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[4]

This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource to facilitate further investigation into the therapeutic potential of Salvia miltiorrhiza.

Quantitative Data of Bioactive Components

The concentration of bioactive compounds in Salvia miltiorrhiza can vary significantly depending on the plant part, growth period, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Major Bioactive Components in the Roots of Salvia miltiorrhiza

| Compound | Concentration Range (mg/g dry weight) | Reference(s) |

| Salvianolic Acid B | 6.4 - 382.1 | [6][7] |

| Rosmarinic Acid | 5.84 | [2] |

| Tanshinone I | 0.03 - 31.7 | [6][7] |

| Tanshinone IIA | 0.999 - 6.85 | [2][5] |

| Cryptotanshinone | 0.203 - 52.342 | [5][8] |

| Dihydrotanshinone I | 0.065 - 52.342 | [5][8] |

Table 2: Yield of Tanshinones from Various Extraction Methods

| Extraction Method | Compound | Yield/Efficiency | Reference(s) |

| Supercritical CO2 Fluid Extraction | Tanshinone IIA, Tanshinone I, Cryptotanshinone | High extraction efficiency with optimized conditions (30 MPa, 40°C, 10% entrainer) | [9] |

| Ultrasound-Assisted Extraction | Tanshinone IIA, Cryptotanshinone, Tanshinone I, Dihydrotanshinone I | High extraction efficiency with short extraction time | [8] |

| Cloud Point Extraction (Lecithin-based) | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | Increased efficiency compared to conventional water extraction (4.55% - 15.77% increase) | [10] |

| Reflux Extraction (Ethyl Acetate) | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, Miltirone | 400mg of extract yielded a total of 151.1mg of purified tanshinones | [11] |

Experimental Protocols

Extraction of Bioactive Components

a) Ultrasound-Assisted Extraction of Tanshinones

This method is suitable for the rapid and efficient extraction of lipophilic tanshinones.

-

Sample Preparation: Weigh 1.0 g of dried and powdered Salvia miltiorrhiza root.

-

Extraction Solvent: Add 20 mL of methanol to the sample.

-

Ultrasonication: Place the sample in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm membrane prior to HPLC or UPLC-MS/MS analysis.

b) Hot Water Extraction of Salvianolic Acids

This protocol is effective for extracting hydrophilic salvianolic acids.

-

Sample Preparation: Weigh 1.0 g of dried and powdered Salvia miltiorrhiza root.

-

Extraction Solvent: Add 50 mL of deionized water.

-

Extraction: Heat the mixture at 80°C for 2 hours with continuous stirring.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm membrane for further analysis.

Isolation and Purification

a) Isolation of Salvianolic Acids using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of salvianolic acids.

-

Crude Extract Preparation: Extract the powdered root with 70% ethanol. Concentrate the extract under reduced pressure.

-

Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:7:1:9, v/v/v/v).

-

HSCCC Separation:

-

Fill the column with the upper phase as the stationary phase.

-

Inject the crude extract dissolved in the lower phase.

-

Elute with the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

-

Monitor the effluent by UV detection at 280 nm.

-

Collect fractions and analyze by HPLC to identify those containing pure salvianolic acids.[12]

-

Quantification of Bioactive Components

a) HPLC Method for Quantification of Salvianolic Acid B

This method provides accurate quantification of salvianolic acid B.[13]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: ODS C18 column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Methanol and 5% acetic acid in water (35:65, v/v).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 281 nm.[13]

-

Standard Preparation: Prepare a series of standard solutions of salvianolic acid B in methanol to generate a calibration curve.

-

Quantification: Calculate the concentration of salvianolic acid B in the samples based on the standard curve.

b) UPLC-MS/MS Method for Quantification of Tanshinones

This method offers high sensitivity and selectivity for the simultaneous quantification of multiple tanshinones.[8]

-

Chromatographic System: UPLC system coupled with a tandem mass spectrometer.

-

Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

0-5 min: 20-80% B

-

5-7 min: 80% B

-

7-7.1 min: 80-20% B

-

7.1-9 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for each tanshinone should be optimized.

Signaling Pathways and Mechanisms of Action

The bioactive components of Salvia miltiorrhiza exert their pharmacological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

Tanshinone IIA has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[6][12] This inhibition leads to a reduction in the transcription of pro-inflammatory genes.

Salvianolic acid B is a potent activator of the Nrf2/ARE signaling pathway.[14] By promoting the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus, it upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[14]

Cryptotanshinone has demonstrated anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[15][16] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.[15][16]

References

- 1. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]

- 7. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Salvia miltiorrhiza Bunge as a Potential Natural Compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Salviae Miltiorrhizae Radix et Rhizoma against Human Diseases Based on Activation of Nrf2-Mediated Antioxidant Defense System: Bioactive Constituents and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway[v1] | Preprints.org [preprints.org]

The Pharmacological Properties of Tanshinone IIA: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), is a prominent active constituent with a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of Tanshinone IIA, with a focus on its cardiovascular, anti-cancer, anti-inflammatory, and neuroprotective effects. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural compound.

Cardiovascular Protective Effects

Tanshinone IIA has been extensively studied for its significant therapeutic potential in cardiovascular diseases.[2] Its cardioprotective mechanisms are multi-faceted, targeting key pathological processes in atherosclerosis, myocardial infarction, and vascular smooth muscle cell proliferation.[2][3]

Anti-Atherosclerotic Activity

Tanshinone IIA demonstrates potent anti-atherosclerotic effects by inhibiting multiple stages of plaque formation and progression.[4] In animal models, such as Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice, administration of Tanshinone IIA has been shown to reduce atherosclerotic lesion size.[5][6] The underlying mechanisms include:

-

Inhibition of Oxidative Stress: Tan IIA attenuates oxidative stress, a key initiator of atherosclerosis, by reducing the production of reactive oxygen species (ROS) and decreasing the levels of oxidized low-density lipoprotein (ox-LDL).[2]

-

Anti-inflammatory Action: It suppresses the inflammatory response within atherosclerotic plaques by inhibiting the expression of pro-inflammatory cytokines.[2][7]

-

Modulation of Macrophage Function: Tanshinone IIA inhibits the formation of foam cells, a hallmark of atherosclerosis, by down-regulating the expression of scavenger receptors on macrophages, thereby reducing cholesterol accumulation.[4]

-

Vascular Smooth Muscle Cell (VSMC) Regulation: It inhibits the proliferation and migration of VSMCs, critical events in the thickening of the arterial wall.[3]

Myocardial Protection

Tanshinone IIA exhibits significant cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury.[8] Studies have shown that Tan IIA can reduce the infarct size in animal models of myocardial infarction.[3] The primary mechanisms for this protection are its anti-apoptotic and anti-inflammatory properties.[9]

The cardiovascular protective effects of Tanshinone IIA are mediated through the modulation of several key signaling pathways, including the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway, which is crucial for cell survival and the inhibition of apoptosis.[3]

Anti-Cancer Properties

Tanshinone IIA has demonstrated a broad spectrum of anti-tumor activities in a variety of human cancer cell lines.[1][10] Its anti-cancer effects are attributed to its ability to inhibit tumor growth, induce apoptosis and autophagy, and regulate the cell cycle.[1]

Cytotoxicity and Apoptosis Induction

Tanshinone IIA induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can modulate the expression of key apoptosis-related proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2.[11] Furthermore, it has been shown to activate caspase cascades, leading to programmed cell death.[11] The cytotoxic effects of Tanshinone IIA have been quantified in numerous cancer cell lines, as summarized in the table below.

Inhibition of Proliferation and Metastasis

Tan IIA can arrest the cell cycle at different phases, depending on the cancer cell type, thereby inhibiting cell proliferation.[12] It also interferes with signaling pathways that are crucial for cancer cell migration and invasion, such as the Wnt/β-catenin pathway.[11]

The anti-cancer mechanisms of Tanshinone IIA often involve the inhibition of critical survival pathways like the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.[1]

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases, and Tanshinone IIA possesses potent anti-inflammatory properties.[13] It can reduce the production of inflammatory mediators and regulate immune cell functions.[13]

The anti-inflammatory effects of Tan IIA are largely mediated by its ability to inhibit the activation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[14] This pathway is central to the innate immune response and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]

Neuroprotective Effects

Emerging evidence suggests that Tanshinone IIA has significant neuroprotective capabilities, particularly in the context of cerebral ischemia-reperfusion injury.[15] It can attenuate neuronal damage, reduce neuroinflammation, and improve neurological outcomes in animal models.[16][17]

Protection Against Ischemic Stroke

In models of middle cerebral artery occlusion (MCAO), Tanshinone IIA has been shown to reduce infarct volume and brain edema.[11][14] Its neuroprotective mechanisms include:

-

Anti-apoptotic effects: Tan IIA inhibits neuronal apoptosis by modulating the Bcl-2 family of proteins and reducing the activation of caspases.[14]

-

Anti-inflammatory actions: It suppresses the activation of microglia and astrocytes, and reduces the release of pro-inflammatory cytokines in the brain.[15]

-

Antioxidant properties: Tanshinone IIA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant enzymes.[16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects of Tanshinone IIA.

Table 1: In Vitro Cytotoxicity of Tanshinone IIA in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MCF-7 | Breast Cancer | 8.1 µM | Not Specified |

| MDA-MB-231 | Breast Cancer | >100 µM | Not Specified |

| A549 | Lung Cancer | >100 µM | Not Specified |

| HeLa | Cervical Cancer | 17.55 µM | Not Specified |

Data compiled from multiple sources.[18][19][20]

Table 2: In Vivo Efficacy of Tanshinone IIA in Animal Models

| Animal Model | Disease Model | Dosage | Route | Key Findings |

| ApoE-/- mice | Atherosclerosis | 10-90 mg/kg | Not Specified | Inhibition of atherosclerotic lesions.[5] |

| LDLR-/- mice | Atherosclerosis | 15 mg/kg/day | Intraperitoneal | Reduced serum lipid levels and plaque size.[6] |

| Rats | Myocardial I/R | >5 mg/kg | IV, IP, IG | Reduced myocardial infarct size.[21] |

| Rats | MCAO | 25-40 mg/kg | Intraperitoneal | Diminished infarct volume and improved neurological deficits.[14] |

| Mice | MCAO | 5-20 mg/kg | Intraperitoneal | Reduced infarct volume and improved neurological deficit.[17] |

IV: Intravenous, IP: Intraperitoneal, IG: Intragastric.

Table 3: Pharmacokinetic Parameters of Tanshinone IIA in Rats

| Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability |

| Intravenous | - | - | - | 7.5 (terminal) | - |

| Oral | Varies | Varies | Varies | Varies | <3.5% |

Pharmacokinetic parameters of Tanshinone IIA can vary significantly depending on the formulation and the physiological state of the animal model.[1][3][12][22][23] The poor oral bioavailability is a significant consideration for its clinical development.[3]

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the pharmacological properties of Tanshinone IIA.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds like Tanshinone IIA.[24][25]

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Tanshinone IIA for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, providing insights into the molecular mechanisms of Tanshinone IIA.[26][27][28]

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues treated with or without Tanshinone IIA to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Model of Atherosclerosis (ApoE-/- Mice)

ApoE-/- mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic plaques.[5][15][29]

Protocol Outline:

-

Animal Model: Use male ApoE-/- mice.

-

Diet: Feed the mice a high-fat diet to accelerate the development of atherosclerosis.

-

Tanshinone IIA Administration: Administer Tanshinone IIA (e.g., 10 mg/kg, intraperitoneally) daily for a specified period (e.g., 12 weeks). A control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid profile analysis and euthanize the mice.

-

Atherosclerotic Plaque Analysis: Perfuse the vascular system and dissect the aorta. Stain the aorta with Oil Red O to visualize and quantify the atherosclerotic plaques.

-

Histological and Molecular Analysis: Embed aortic sections for histological examination and perform molecular analyses (e.g., Western blot, qPCR) on aortic tissue to investigate molecular mechanisms.

Toxicology and Safety Profile

While Tanshinone IIA is generally considered to have a good safety profile, some studies have investigated its potential toxicity. In zebrafish embryos, high concentrations of Tan IIA showed some developmental toxicity, including pericardial edema and spinal curvature.[30] However, comprehensive data on its toxicology, including LD50 values in different animal models, is still limited. A water-soluble derivative, sodium tanshinone IIA sulfonate (STS), is used clinically and has shown a good safety profile in clinical trials, with bleeding incidence similar to the control group.[31]

Conclusion and Future Directions

Tanshinone IIA is a pleiotropic natural compound with well-documented pharmacological activities across a range of diseases, including cardiovascular disorders, cancer, inflammatory conditions, and neurological diseases. Its mechanisms of action are complex, involving the modulation of multiple key signaling pathways.

Despite its promising preclinical data, the clinical application of Tanshinone IIA is hampered by its poor oral bioavailability. Future research should focus on the development of novel drug delivery systems to enhance its absorption and therapeutic efficacy. Furthermore, large-scale, well-designed clinical trials are needed to validate the therapeutic potential of Tanshinone IIA in various human diseases. Continued investigation into its molecular targets and signaling pathways will further elucidate its therapeutic mechanisms and may lead to the development of novel treatment strategies.

References

- 1. phcog.com [phcog.com]

- 2. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion [pubmed.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Tanshinone IIA attenuates atherosclerosis in ApoE(-/-) mice through down-regulation of scavenger receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA alleviates atherosclerosis in LDLR-/- mice by regulating efferocytosis of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 11. Neuroprotection of Tanshinone IIA against Cerebral Ischemia/Reperfusion Injury through Inhibition of Macrophage Migration Inhibitory Factor in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tanshinone IIA Attenuates Atherosclerosis in Apolipoprotein E Knockout Mice Infected with Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination of puerarin and tanshinone IIA alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics and tissue distribution study of tanshinone IIA after oral administration of Bushen Huoxue Qubi granules to rats with blood stasis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. Tanshinone IIA regulates the TGF-β1/Smad signaling pathway to ameliorate non-alcoholic steatohepatitis-related fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tanshinone IIA Pretreatment Protects H9c2 Cells against Anoxia/Reoxygenation Injury: Involvement of the Translocation of Bcl-2 to Mitochondria Mediated by 14-3-3η - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Tanshinone IIA protects mice against atherosclerotic injury by activating the TGF-β/PI3K/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemos.de [chemos.de]

- 31. Recent Research Progress (2015–2021) and Perspectives on the Pharmacological Effects and Mechanisms of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Tanshinone IIA from Danshen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinone IIA, a lipophilic diterpene quinone, is a principal bioactive constituent isolated from the dried roots of Salvia miltiorrhiza Bunge, a plant commonly known as Danshen in traditional Chinese medicine. This document provides a comprehensive technical overview of the historical discovery, and the modern methodologies for the extraction, isolation, purification, and quantification of Tanshinone IIA. Detailed experimental protocols for prevalent laboratory techniques are presented, alongside a summary of its key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The initial isolation and characterization of the chemical constituents of Salvia miltiorrhiza began in the 1930s. The pioneering work is credited to Japanese scholar Nakao, who first isolated and identified the chemical structure of Tanshinone IIA in 1934.[1] This seminal discovery laid the groundwork for decades of research into the pharmacological properties of Tanshinone IIA and other related tanshinones. Following the 1970s, advancements in extraction and separation technologies have led to a rapid expansion in the understanding of the complex chemical profile of Danshen.[2]

Physicochemical Properties of Tanshinone IIA

Tanshinone IIA is a fat-soluble, cherry-red needle-like crystal.[1] It is characterized by its poor solubility in water but is readily soluble in organic solvents such as ethanol, methanol, acetone, ether, and benzene.[1] The stability of Tanshinone IIA is influenced by temperature and light, with degradation observed at temperatures exceeding 85°C.[1] For long-term storage, it is recommended that the compound be kept in brown, light-protective containers.

| Property | Value | Source |

| Molecular Formula | C19H18O3 | [1] |

| Molecular Weight | 294.33 g/mol | [1][3] |

| Appearance | Red powder/crystal | [1][3] |

| Melting Point | 209-210°C | [1] |

| Solubility | Poor in water; Soluble in ethanol, methanol, ether, acetone, benzene | [1] |

Extraction and Isolation Methodologies

The extraction of Tanshinone IIA from the roots of Salvia miltiorrhiza is the primary step in its isolation. As a lipophilic compound, the choice of solvent and extraction technique is critical to achieving a high yield and purity.

Conventional Solvent Extraction

Traditional methods for extracting tanshinones involve the use of organic solvents. Methanol and ethanol are commonly employed due to their effectiveness in dissolving these lipophilic compounds.

Experimental Protocol: Methanol-Based Ultrasonic Extraction

-

Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are ground into a fine powder and passed through a sieve to ensure uniform particle size.

-

Extraction: A precisely weighed amount of the powdered root is placed in a flask. Methanol is added as the extraction solvent.

-

Ultrasonication: The flask is placed in an ultrasonic bath for a specified duration, typically around 20 minutes, to enhance the extraction efficiency.[4]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed.

-

Supercritical CO2 Fluid Extraction: This method utilizes carbon dioxide above its critical temperature and pressure as a solvent. It is an environmentally friendly technique that can yield high-purity extracts.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. Optimal conditions for MAE of tanshinones have been reported using 95% ethanol for 2 minutes with a liquid-to-solid ratio of 10:1 (mL/g).[5]

-

Cloud Point Extraction (CPE): CPE is an environmentally friendly method that uses surfactants to extract hydrophobic compounds. One study optimized CPE using lecithin, a natural surfactant, and achieved a 6.81% increase in the extraction efficiency of Tanshinone IIA compared to conventional water extraction.[6]

Table 1: Comparison of Tanshinone IIA Extraction Yields from Salvia miltiorrhiza

| Extraction Method | Key Parameters | Tanshinone IIA Yield | Reference |

| Ultrasonic Extraction | Solvent: Methanol, Time: 20 min | 0.12 mg/g | [4][7] |

| Cloud Point Extraction | Surfactant: 3% Lecithin (w/v), 2% NaCl (w/v), pH 6 | 1.74 ± 0.03 µg/mg | [6] |

| Conventional Water Extraction | - | 0.07 ± 0.00 µg/mg | [6] |

| Subcritical Water Extraction | Temperature: 150 °C | 370-fold higher than THD | [8] |

THD: Traditional Herbal Decoction

Purification Techniques

Following initial extraction, the crude extract contains a mixture of various compounds. Purification is necessary to isolate Tanshinone IIA to a high degree of purity.

Column Chromatography

Column chromatography is a fundamental technique for the separation of tanshinones.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like methanol or ethyl acetate.[9] Fractions are collected and analyzed for the presence of Tanshinone IIA.

-

Macroporous Adsorption Resins: These resins can be used to separate tanshinones from more polar impurities. The crude extract is passed through the resin column, and after washing, the adsorbed tanshinones are eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is often employed as a final purification step.

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. It has been successfully used for the purification of tanshinones.

Workflow for the Isolation and Purification of Tanshinone IIA

Caption: A generalized workflow for the extraction and purification of Tanshinone IIA.

Quantification of Tanshinone IIA

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of Tanshinone IIA in extracts and final products.

Experimental Protocol: HPLC Analysis of Tanshinone IIA

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column, an autosampler, and data processing software.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, often with the addition of a small percentage of acid (e.g., 0.5% acetic acid or formic acid) to improve peak shape. A common mobile phase is methanol:water (78:22, v/v) containing 0.5% acetic acid.[4][7][10]

-

Injection Volume: 5-20 µL.[4]

-

-

Standard Preparation: A stock solution of high-purity Tanshinone IIA standard is prepared in methanol. A series of dilutions are made to create calibration standards covering a range of concentrations (e.g., 0.1-500.0 µg/mL).[4]

-

Sample Preparation: The extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

-

Analysis: The standard solutions are injected to generate a calibration curve by plotting peak area against concentration. The sample solutions are then injected, and the concentration of Tanshinone IIA is determined from the calibration curve.

Table 2: HPLC Method Parameters for Tanshinone IIA Quantification

| Parameter | Condition | Reference |

| Column | C18 (4.6 x 150 mm, 5 µm) | [4] |

| Mobile Phase | Methanol:Water (78:22, v/v) + 0.5% Acetic Acid | [4][7][10] |

| Flow Rate | 0.5 mL/min | [4][7][10] |

| Detection | UV at 254 nm | [4][10] |

| Linearity Range | 0.1 - 500.0 µg/mL | [4] |

Key Signaling Pathways Modulated by Tanshinone IIA

Tanshinone IIA exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for drug development and elucidating its mechanism of action.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like Tanshinone IIA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11] Tanshinone IIA has been shown to activate this pathway, contributing to its neuroprotective and anti-inflammatory effects.[2][11][12][13]

Diagram of the Nrf2/ARE Signaling Pathway Activation by Tanshinone IIA

Caption: Tanshinone IIA activates the Nrf2/ARE antioxidant pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in many cancers. Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, leading to the induction of apoptosis and autophagy.[14][15][16] This inhibitory effect contributes significantly to its anticancer properties.

Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition by Tanshinone IIA

Caption: Tanshinone IIA inhibits the PI3K/Akt/mTOR pro-survival pathway.

Conclusion

Tanshinone IIA remains a compound of significant interest in the fields of medicinal chemistry and pharmacology. The methodologies for its extraction and isolation from Salvia miltiorrhiza have evolved, offering researchers a variety of techniques to obtain this valuable compound. The continued elucidation of its mechanisms of action, particularly its effects on key signaling pathways, will further solidify its potential as a therapeutic agent for a range of diseases. This guide provides a foundational understanding of the technical aspects of working with Tanshinone IIA, from its historical roots to its complex cellular interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pharmacological-actions-of-tanshinone-iia-with-special-focus-on-nrf-2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Tanshinone IIA: A Technical Guide to its Molecular Targets in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA), a major lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), has been the subject of extensive research due to its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets of Tan-IIA in inflammatory processes, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular Targets and Signaling Pathways

Tanshinone IIA exerts its anti-inflammatory effects by modulating a multitude of molecular targets and signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades, suppression of inflammatory mediator production, and activation of anti-inflammatory pathways. The key molecular targets identified to date include proteins involved in the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome signaling pathways, as well as the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

Quantitative Data on the Anti-inflammatory Effects of Tanshinone IIA

The following tables summarize the quantitative data from various studies, demonstrating the potent anti-inflammatory activity of Tanshinone IIA.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Tanshinone IIA

| Cell Line | Inducer | Tan-IIA Concentration | Target Cytokine | Inhibition (%) / Fold Change | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α | Significant reduction | [1] |

| RAW 264.7 | Lipopolysaccharide (LPS) | Dose-dependent | IL-1β | Significant reduction | [1] |

| RAW 264.7 | Lipopolysaccharide (LPS) | Dose-dependent | IL-6 | Significant reduction | [1] |

| Human Lung Epithelial Cells | Hypoxia | Not specified | TNF-α | Reduced to 1.5-fold | [2] |

| Human Lung Epithelial Cells | Hypoxia | Not specified | IL-1β | Reduced to 1.3-fold | [2] |

| Human Lung Epithelial Cells | Hypoxia | Not specified | IL-6 | Reduced to 1.16-fold | [2] |

| CHON-001 | Interleukin-1β (IL-1β) | Not specified | TNF-α | Significant reversal of IL-1β effect | [3] |

| CHON-001 | Interleukin-1β (IL-1β) | Not specified | IL-6 | Significant reversal of IL-1β effect | [3] |

| HK-2 | High Glucose | 1, 5, 10 µM | TNF-α | Significant reduction | [4] |

| HK-2 | High Glucose | 1, 5, 10 µM | IL-6 | Significant reduction | [4] |

Table 2: Modulation of Key Inflammatory Mediators and Pathways by Tanshinone IIA

| Target | Cell/Animal Model | Inducer | Tan-IIA Concentration | Effect | Quantitative Data | Reference |

| NF-κB p65 | ApoE-/- mice | High-fat diet | 10, 30, 90 mg/kg/day | Down-regulation | MOD: 25.59 ± 2.15%, HT: 16.31 ± 1.85% | [5][6] |

| TLR4 | ApoE-/- mice | High-fat diet | 10, 30, 90 mg/kg/day | Down-regulation | MOD: 14.23 ± 1.84%, HT: 6.32 ± 1.26% | [5][6] |

| MyD88 | ApoE-/- mice | High-fat diet | 10, 30, 90 mg/kg/day | Down-regulation | MOD: 18.23 ± 1.55%, HT: 9.98 ± 1.32% | [5][6] |

| NLRP3 | HK-2 cells | Uric Acid | Not specified | Suppression of mRNA and protein expression | Significant suppression | [7] |

| ASC | HK-2 cells | Uric Acid | Not specified | Suppression of mRNA and protein expression | Significant suppression | [7] |

| Caspase-1 | HK-2 cells | Uric Acid | Not specified | Suppression of mRNA and protein expression | Significant suppression | [7] |

| PPARγ | 3T3-L1 preadipocytes | --- | --- | Antagonist | Ki = 2.562 ± 0.711 μM | [8][9] |

| Foam Cells | ApoE-/- mice | High-fat diet | 30, 90 mg/kg/day | Reduction in plaque area | MOD: 22.08 ± 1.69%, HT: 14.88 ± 1.79% | [5][6] |

| Extracellular Lipid | ApoE-/- mice | High-fat diet | 30, 90 mg/kg/day | Reduction in plaque area | MOD: 18.84 ± 1.46%, HT: 12.2 ± 1.64% | [5][6] |

Key Signaling Pathways Modulated by Tanshinone IIA

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Tanshinone IIA has been shown to potently inhibit the NF-κB signaling pathway at multiple levels.[6] It can suppress the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[10][11] Furthermore, Tan-IIA has been reported to inhibit the activity of upstream kinases such as IκB kinase (IKK) and NF-κB-inducing kinase (NIK).[11] Some studies also suggest that Tan-IIA can downregulate the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, which are key initiators of the NF-κB pathway in response to bacterial endotoxins like LPS.[5][6][12][13][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a pivotal role in inflammatory responses. Tanshinone IIA has been demonstrated to suppress the phosphorylation and activation of these key MAPK proteins.[11] By inhibiting the MAPK pathway, Tan-IIA can modulate the expression of various inflammatory mediators and transcription factors that are downstream of this cascade.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Tanshinone IIA has been shown to inhibit the activation of the NLRP3 inflammasome.[7][15][16] This inhibition can occur at both the priming and activation steps. Tan-IIA can suppress the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β (priming step).[7][16] It can also inhibit the assembly and activation of the inflammasome complex, potentially by reducing reactive oxygen species (ROS) production, which is a known trigger for NLRP3 activation.[7]

PPAR-γ Activation

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ generally leads to the suppression of inflammatory responses. While some studies suggest that Tanshinone IIA can act as a PPAR-γ antagonist, others indicate that its anti-inflammatory effects can be mediated through PPAR-γ activation in certain contexts.[8][9] This dual role may depend on the specific cellular environment and the presence of other signaling molecules. The activation of PPAR-γ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory effects of Tanshinone IIA.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used in vitro model to screen for anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Tanshinone IIA for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a designated time (e.g., 6-24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by quantitative real-time PCR (qRT-PCR).

-

Protein Expression Analysis: Cell lysates are prepared, and the protein levels of key signaling molecules (e.g., phosphorylated forms of NF-κB p65, IκBα, p38, JNK, ERK) are analyzed by Western blotting.

-

oxLDL-Induced Macrophage Inflammation and Foam Cell Formation

This model is relevant for studying the role of inflammation in atherosclerosis.

-

Macrophage Differentiation: Primary bone marrow-derived macrophages (BMDMs) or a monocyte cell line like THP-1 are differentiated into macrophages. For THP-1 cells, differentiation is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

oxLDL Preparation: Low-density lipoprotein (LDL) is isolated from human plasma and then oxidized by incubation with copper sulfate.

-

Treatment: Differentiated macrophages are treated with oxidized LDL (oxLDL) at a specific concentration (e.g., 50-100 µg/mL) for 24-48 hours to induce an inflammatory response and foam cell formation. The effect of Tanshinone IIA is assessed by pre-treating the cells before oxLDL stimulation.

-

Analysis:

-

Foam Cell Formation: Cells are stained with Oil Red O to visualize the accumulation of lipid droplets, a characteristic of foam cells.

-

Inflammatory Cytokine Production: As described in the LPS model, cytokine levels in the supernatant are measured by ELISA.

-

Gene and Protein Expression: The expression of genes and proteins related to inflammation and lipid metabolism (e.g., scavenger receptors like CD36) is analyzed by qRT-PCR and Western blotting.

-

Experimental Workflow Diagram

Conclusion

Tanshinone IIA is a promising natural compound with potent anti-inflammatory properties, targeting multiple key signaling pathways. Its ability to inhibit NF-κB, MAPK, and the NLRP3 inflammasome, and potentially modulate PPAR-γ activity, underscores its therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a foundational understanding of the molecular mechanisms of Tanshinone IIA, offering valuable information for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA pretreatment promotes cell survival in human lung epithelial cells under hypoxia via AP-1-Nrf2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA alleviates IL-1β-induced chondrocyte apoptosis and inflammation by regulating FBXO11 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA down-regulates -transforming growth factor beta 1 to relieve renal tubular epithelial cell inflammation and pyroptosis caused by high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The role of tanshinone IIA in the treatment of obesity through peroxisome proliferator-activated receptor gamma antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent advances of tanshinone in regulating autophagy for medicinal research [frontiersin.org]

- 11. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA Regulates MAPK/mTOR Signal-Mediated Autophagy to Alleviate Atherosclerosis through the miR-214-3p/ATG16L1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation | Aging [aging-us.com]

- 16. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilic nature and chemical structure of Tanshinone IIA

An In-depth Technical Guide to the Lipophilic Nature and Chemical Structure of Tanshinone IIA

Introduction

Tanshinone IIA (Tan IIA) is a major lipophilic diterpene quinone isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen).[1][2] This traditional Chinese medicine has been used for centuries to treat a variety of ailments, particularly cardiovascular diseases.[3][4] Modern pharmacological studies have confirmed that Tan IIA possesses a wide range of biological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and anticancer effects.[2][3][5] Its therapeutic potential is largely influenced by its chemical structure and pronounced lipophilic character, which dictates its solubility, absorption, distribution, and interaction with molecular targets. This guide provides a detailed examination of the chemical structure and lipophilic nature of Tanshinone IIA, including quantitative data, experimental protocols, and visualizations of its molecular interactions.

Chemical Structure of Tanshinone IIA

Tanshinone IIA is classified as an abietane-type diterpenoid quinone.[6] Its core structure is a phenanthro[1,2-b]furan-10,11-dione, characterized by a four-ring system. This rigid, polycyclic structure is fundamental to its biological activity.

Molecular Formula: C₁₉H₁₈O₃[7][8]

Molecular Weight: 294.34 g/mol [9][10][11]

The chemical structure consists of a furan ring fused to a phenanthrene quinone framework. This arrangement of atoms and functional groups is responsible for its interaction with various biological targets.

Caption: Chemical Structure of Tanshinone IIA (C₁₉H₁₈O₃).

Lipophilic Nature of Tanshinone IIA

Tanshinone IIA is one of the primary fat-soluble, or lipophilic, components of Salvia miltiorrhiza.[1][3] This lipophilicity means it has low solubility in water and high solubility in nonpolar organic solvents and lipids. This characteristic is a critical factor in its pharmacokinetics, as it affects absorption, bioavailability, and the ability to cross cellular membranes.[12] However, its poor water solubility can also limit its clinical applications, leading to research into various formulations like solid dispersions to enhance its bioavailability.[13][14]

Quantitative Lipophilicity Data

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP), which measures the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher logP value indicates greater lipophilicity.

| Parameter | Value | Reference |

| LogP | 4.24 - 5.47 | [7] |

| Aqueous Solubility | Very low / Poor | [12][13][14] |

| Solubility in DMSO | 1 - 5 mg/mL | [9] |

| Solubility in Methanol | 5 mg/mL (clear, red-orange) | [10] |

| Plasma Protein Binding | ~99.2% | [12] |

Experimental Protocols

Extraction and Quantification of Tanshinone IIA from Salvia miltiorrhiza

This protocol describes a common method for extracting and quantifying Tanshinone IIA from its natural source.

Objective: To extract lipophilic tanshinones from dried S. miltiorrhiza root and quantify the amount of Tanshinone IIA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered root of S. miltiorrhiza

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or formic acid)

-

Tanshinone IIA reference standard

-

Ultrasonic bath or reflux apparatus

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

-

0.22 µm syringe filters

Protocol:

-

Extraction:

-

Weigh 1.0 g of powdered S. miltiorrhiza root into a flask.

-

Add 50 mL of 75-85% ethanol or methanol.[15]

-

Extract the sample using either heat reflux for 1-2 hours or ultrasonication for 30-60 minutes.[15][16]

-

After extraction, allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

-

Sample Preparation for HPLC:

-

Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, often with a small amount of acid (e.g., 0.5% acetic acid). A typical mobile phase is methanol:water (78:22, v/v).[17]

-

Detection Wavelength: 254 nm or 270 nm.[16]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the Tanshinone IIA reference standard.

-

Inject the prepared sample extract.

-

Identify the Tanshinone IIA peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Tanshinone IIA in the extract by interpolating its peak area against the calibration curve.

-

Caption: Workflow for the extraction and HPLC analysis of Tanshinone IIA.

Modulation of Cellular Signaling Pathways

The lipophilic nature of Tanshinone IIA allows it to readily cross cell membranes and interact with intracellular signaling pathways that are often implicated in disease. It has been shown to modulate multiple key pathways, contributing to its diverse pharmacological effects.[18]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its over-activation is a hallmark of many cancers and inflammatory diseases. Tanshinone IIA has been shown to inhibit this pathway at multiple points, contributing to its anti-tumor effects.[1][18][19]

Caption: Tanshinone IIA inhibits the PI3K/Akt/mTOR signaling pathway.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Tanshinone IIA exerts potent anti-inflammatory effects by suppressing the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[4][20]

Caption: Tanshinone IIA inhibits the inflammatory NF-κB signaling pathway.

Conclusion

Tanshinone IIA's distinct chemical architecture and significant lipophilicity are the cornerstones of its pharmacological profile. The diterpene quinone structure enables it to interact with a multitude of intracellular targets, while its fat-soluble nature facilitates its passage through cellular membranes to reach these targets. While this lipophilicity is advantageous for biological activity, it presents challenges for pharmaceutical formulation due to poor aqueous solubility. A thorough understanding of these physicochemical properties is essential for researchers and drug development professionals seeking to harness the therapeutic potential of Tanshinone IIA, optimize its delivery, and develop novel therapeutic strategies for a range of diseases.

References

- 1. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renoprotective Effects of Tanshinone IIA: A Literature Review [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

- 5. Tanshinone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. GSRS [precision.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Tanshinone IIA | 568-72-9 [chemicalbook.com]

- 11. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. inha.elsevierpure.com [inha.elsevierpure.com]

- 18. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological Effects and Mechanisms of Tanshinone IIA in Bone Injury Repair - PMC [pmc.ncbi.nlm.nih.gov]

Tanshinone IIA: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan IIA) is a lipophilic diterpene quinone and one of the most abundant and pharmacologically active constituents isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1] For centuries, Danshen has been a cornerstone of Traditional Chinese Medicine, utilized for the treatment of a wide array of ailments, particularly cardiovascular diseases.[1][2] Modern pharmacological research has not only validated these traditional uses but has also unveiled a much broader therapeutic potential for Tan IIA, spanning oncology, neurology, and inflammatory conditions.[3][4][5] This technical guide provides an in-depth review of the current preclinical and clinical evidence supporting the therapeutic utility of Tanshinone IIA, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of the core signaling pathways are provided to facilitate further research and development.

Therapeutic Potential in Cardiovascular Diseases

Tanshinone IIA has demonstrated significant cardioprotective effects in a variety of preclinical models, targeting multiple aspects of cardiovascular disease pathology, including atherosclerosis, myocardial infarction, and cardiac hypertrophy.[1][2] Its mechanisms of action are multifaceted, primarily revolving around its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[6][7]

Preclinical Data in Cardiovascular Disease Models

| Model | Dosage | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion (Rat) | 25 mg/kg | Significantly decreased myocardial infarct size. | [8][9] |

| Myocardial Infarction (Rat) | N/A | Improved left ventricular ejection fraction (LVEF). | [6][8] |

| Myocardial Ischemia (Mouse) | N/A | Improved hemodynamic parameters. | [10] |

| Heart Failure (Rat) | N/A | Ameliorated cardiac dysfunction and fibrosis. | [11] |

| Post-Myocardial Infarction (Mouse) | N/A | Reduced myocardial inflammation, apoptosis, and fibrosis; improved cardiac function (increased LVEF and LVFS, decreased LVEDV and LVESV). | [12] |

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVEDV: Left Ventricular End-Diastolic Volume; LVESV: Left Ventricular End-Systolic Volume.

Signaling Pathways in Cardioprotection